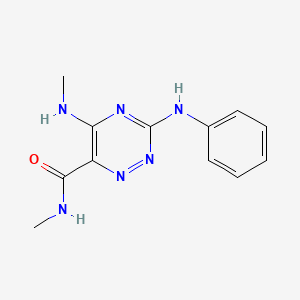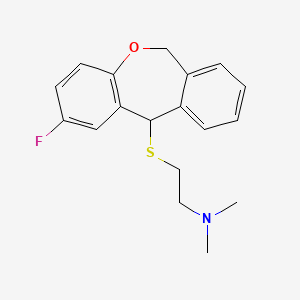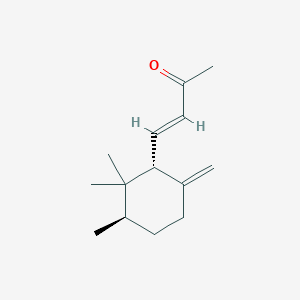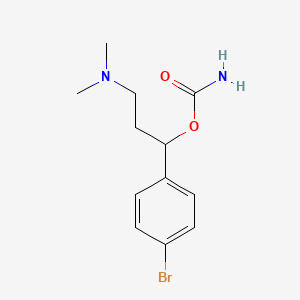
p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester): is a chemical compound with a complex structure that includes a bromine atom, a dimethylamino group, and a benzyl alcohol carbamate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) typically involves multiple steps. One common method includes the bromination of alpha-(2-(dimethylamino)ethyl)benzyl alcohol, followed by the formation of the carbamate ester. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Analyse Chemischer Reaktionen
Types of Reactions
p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) include:
- p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl alcohol
- p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl carbamate
- p-Bromo-alpha-(2-(dimethylamino)ethyl)benzyl ester
Uniqueness
The presence of both the bromine atom and the dimethylamino group allows for diverse chemical modifications and interactions .
Eigenschaften
CAS-Nummer |
88384-34-3 |
|---|---|
Molekularformel |
C12H17BrN2O2 |
Molekulargewicht |
301.18 g/mol |
IUPAC-Name |
[1-(4-bromophenyl)-3-(dimethylamino)propyl] carbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-15(2)8-7-11(17-12(14)16)9-3-5-10(13)6-4-9/h3-6,11H,7-8H2,1-2H3,(H2,14,16) |
InChI-Schlüssel |
MLTRMGWFJUDPMV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



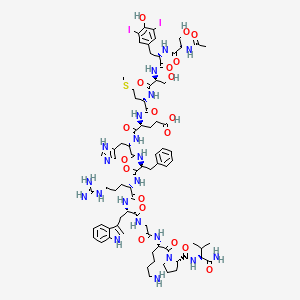
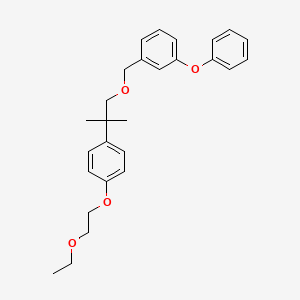
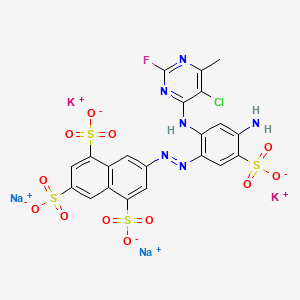
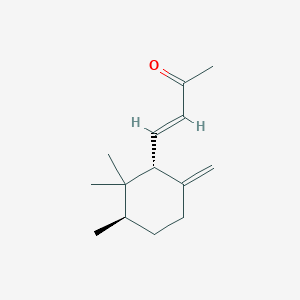


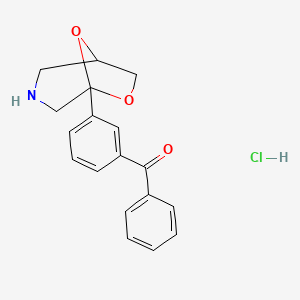
![8-(3-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12770553.png)
![14-amino-11-(3-amino-2-hydroxypropyl)-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid;dihydrochloride](/img/structure/B12770561.png)
